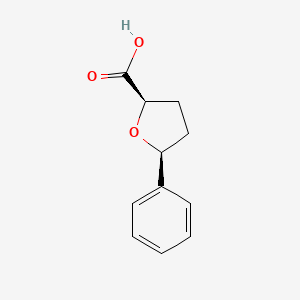
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans (DCPCA) is a cyclic organic compound which is used in a variety of scientific research applications. DCPCA is a versatile compound, with a wide range of applications in biochemistry, pharmacology, and molecular biology. DCPCA has been used as an inhibitor of enzymes, as a substrate for metabolic studies, and as a ligand in protein-protein interactions. DCPCA has also been used in studies of cell signaling pathways and in the development of novel drug candidates.
科学研究应用
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, as a substrate for metabolic studies, and as a ligand in protein-protein interactions. It has also been used in studies of cell signaling pathways and in the development of novel drug candidates. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used as a model compound to study the structure and function of proteins and other biological molecules.
作用机制
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans works by binding to specific sites on proteins and other molecules. It can bind to proteins and other molecules in two ways: covalently, through the formation of a covalent bond, and non-covalently, through the formation of a hydrogen bond or other non-covalent interactions. rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans binds to proteins and other molecules by forming a hydrogen bond with the protein or molecule, which can then be broken down by the enzyme or other molecule.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in a variety of biochemical and physiological studies. It has been shown to inhibit enzymes, such as cytochrome P450, and has been used in studies of cell signaling pathways. rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has also been used to study the structure and function of proteins and other biological molecules. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has been used in studies of drug metabolism, drug transport, and drug toxicity.
实验室实验的优点和局限性
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans has several advantages for laboratory experiments. It is a relatively stable compound, and can be stored at room temperature for extended periods of time. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans is relatively inexpensive, and can be easily obtained from chemical suppliers. The main limitation of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans is that it is not water-soluble, and thus must be dissolved in an organic solvent prior to use.
未来方向
In the future, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans could be used in a variety of new applications. For example, it could be used as a substrate in metabolic studies, or as a ligand in protein-protein interactions. It could also be used to study the structure and function of proteins and other biological molecules. In addition, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans could be used in the development of novel drug candidates, as well as in studies of drug metabolism, drug transport, and drug toxicity.
合成方法
Rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans can be synthesized by a variety of methods. The most common method is a two-step reaction involving the reaction of 2,3-dichlorobenzaldehyde with cyclopropanecarboxylic acid, followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction can also be carried out in the presence of a catalyst, such as pyridine, to increase the reaction rate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group. The stereochemistry of the cyclopropane ring must be controlled to ensure the desired enantiomer is obtained. The trans configuration is achieved by using a trans-2,3-dichlorostyrene derivative as a starting material.", "Starting Materials": [ "trans-2,3-dichlorostyrene", "diethylzinc", "n-butyllithium", "trimethylsilyldiazomethane", "acetic acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Preparation of cyclopropane ring: trans-2,3-dichlorostyrene is treated with diethylzinc and n-butyllithium to generate a cyclopropane intermediate.", "Control of stereochemistry: the cyclopropane intermediate is treated with trimethylsilyldiazomethane to form a cyclopropane carboxylic acid derivative with the desired stereochemistry.", "Introduction of carboxylic acid group: the cyclopropane carboxylic acid derivative is hydrolyzed with acetic acid and sodium hydroxide to form the carboxylic acid.", "Purification: the crude product is purified by extraction with sodium bicarbonate and water, followed by drying with magnesium sulfate and evaporation of the solvent to yield rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans." ] } | |
CAS 编号 |
175168-73-7 |
产品名称 |
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans |
分子式 |
C10H8Cl2O2 |
分子量 |
231.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



